Hepatic Microsomal Stability: GPP78 vs. FK866 – Intrinsic Clearance and Half-Life Comparison in Mouse Liver Microsomes
GPP78 exhibits substantially different hepatic microsomal stability compared to the reference NAMPT inhibitor FK866. In mouse liver microsome assays, GPP78 demonstrates an intrinsic clearance (Cl_int) of 48.2 μL/min/mg protein and a half-life (t₁/₂) of 28.8 minutes [1]. In contrast, FK866 displays markedly higher metabolic stability under identical conditions with a Cl_int of 9.3 μL/min/mg protein and a t₁/₂ of 149.5 minutes [1]. This 5.2-fold difference in intrinsic clearance indicates that GPP78 is metabolized significantly more rapidly than FK866 in the hepatic compartment.
| Evidence Dimension | Intrinsic clearance (Cl_int) in mouse liver microsomes |
|---|---|
| Target Compound Data | 48.2 μL/min/mg protein; t₁/₂ = 28.8 min |
| Comparator Or Baseline | FK866: 9.3 μL/min/mg protein; t₁/₂ = 149.5 min |
| Quantified Difference | 5.2-fold higher Cl_int; 5.2-fold shorter t₁/₂ for GPP78 |
| Conditions | Mouse liver microsomes; NADPH-supplemented; 37°C; LC-MS/MS quantification |
Why This Matters
This differential clearance profile must inform dosing regimen selection—GPP78's shorter half-life necessitates more frequent administration or continuous infusion in vivo protocols compared to FK866, a critical variable for experimental reproducibility.
- [1] Aprile S, Galli U, Tron GC, Del Grosso E, Travelli C, Grosa G. Data on metabolic stability, aqueous solubility and CYP inhibition of novel triazole-based nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. Data in Brief. 2020;28:104928. Table 2. View Source
